Cbz-Aib-Tyr-N3

Description

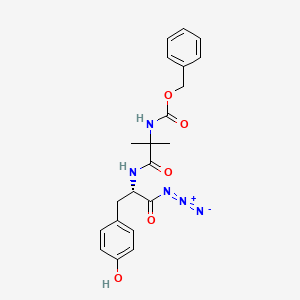

Cbz-Aib-Tyr-N3 is a synthetic tripeptide derivative featuring three key modifications:

- Cbz (Carbobenzyloxy): A protective group commonly used in peptide synthesis to shield amines from undesired reactions during coupling steps .

- Aib (α-Aminoisobutyric Acid): A non-proteinogenic amino acid with a methyl-substituted α-carbon, known to enforce rigid helical conformations in peptides due to its steric and stereoelectronic properties .

- Tyr (Tyrosine): A proteinogenic amino acid with a phenolic hydroxyl group, offering sites for post-translational modifications (e.g., phosphorylation) or interactions with biological targets .

- N3 (Azide): A functional group enabling bioorthogonal "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), for conjugation applications .

This compound is likely utilized in drug discovery, bioconjugation, or as a precursor for metal coordination complexes.

Properties

CAS No. |

61480-03-3 |

|---|---|

Molecular Formula |

C21H23N5O5 |

Molecular Weight |

425.4 g/mol |

IUPAC Name |

benzyl N-[1-[[(2S)-1-azido-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C21H23N5O5/c1-21(2,24-20(30)31-13-15-6-4-3-5-7-15)19(29)23-17(18(28)25-26-22)12-14-8-10-16(27)11-9-14/h3-11,17,27H,12-13H2,1-2H3,(H,23,29)(H,24,30)/t17-/m0/s1 |

InChI Key |

QXDXCUHCNMCWPD-KRWDZBQOSA-N |

Isomeric SMILES |

CC(C)(C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N=[N+]=[N-])NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N=[N+]=[N-])NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-Aib-Tyr-N3 typically involves the following steps:

Protection of Amino Groups: The amino groups of the amino acids are protected using carbobenzoxy (Cbz) groups to prevent unwanted reactions during peptide bond formation.

Introduction of Azide Group: The azide group is introduced through a substitution reaction, typically using sodium azide (NaN3) in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Cbz-Aib-Tyr-N3 undergoes various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Substitution: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.

Reduction: Triphenylphosphine (PPh3) in tetrahydrofuran (THF) or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) using copper sulfate (CuSO4) and sodium ascorbate in water or organic solvents.

Major Products Formed

Oxidation: Dityrosine and other oxidative derivatives.

Reduction: Amine derivatives of the peptide.

Substitution: Triazole-containing peptides.

Scientific Research Applications

Cbz-Aib-Tyr-N3 has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Cbz-Aib-Tyr-N3 involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

The table below highlights key differences between Cbz-Aib-Tyr-N3 and related compounds:

Key Insights:

- Aib vs. Proteinogenic Amino Acids: Aib’s methyl groups restrict conformational flexibility compared to glycine or alanine, enhancing peptide stability .

- Azide vs. Triazole : While both enable click chemistry, azides (this compound) require Cu(I) catalysis, whereas triazoles (Bz-3-iqtz) are stable reaction products .

- Protective Groups : Cbz offers acid-labile protection, contrasting with Ru(II)-stabilized benzoyl groups in Bz-3-iqtz .

Spectroscopic and Crystallographic Data

provides crystallographic data for Bz-3-iqtz (CCDC 1946238) and Pbz-3-iqtz (CCDC 1946240), revealing planar triazole rings and Ru(II) coordination geometries. While direct data for this compound is unavailable, its azide group is expected to exhibit distinct IR absorption (~2100 cm⁻¹) compared to triazoles (~1600 cm⁻¹) . Tyrosine’s UV-Vis absorbance (~274 nm) may also differ from isoquinoline-based ligands in Bz-3-iqtz, which absorb at longer wavelengths due to extended conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.